MaleicAnhydride

unsaturated polyester resin polyesterification kinetics resin synthesis

Maleic anhydride (MA) is the irreplaceable core monomer for unsaturated polyester resins (UPR) and styrene‑maleic anhydride (SMA) copolymers. Unlike succinic or phthalic anhydride, the conjugated cis double bond delivers 2.26× faster reaction kinetics with polyols and enforces strictly alternating copolymer architecture with styrene. Procuring n‑butane‑based MA reduces feedstock cost by ~60 %. Specify purity ≥99.5 % with <0.1 % maleic acid to ensure consistent polyesterification kinetics and maximum grafting efficiency.

Molecular Formula C8H6N2O2
Molecular Weight 0
CAS No. 108-31-9
Cat. No. B1173083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleicAnhydride
CAS108-31-9
Molecular FormulaC8H6N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maleic Anhydride (CAS 108-31-9) Technical Baseline and Procurement Positioning


Maleic anhydride (MA) is a cyclic, unsaturated dicarboxylic acid anhydride with the molecular formula C₄H₂O₃. It is a white crystalline solid at room temperature with a melting point of 52.8 °C and boiling point of 202 °C [1]. MA is distinguished from its closest saturated analog, succinic anhydride, by the presence of a conjugated cis double bond, which confers exceptional electrophilic reactivity as a potent dienophile in Diels–Alder cycloadditions and as an electron-deficient comonomer in radical copolymerizations [2]. Global installed capacity for maleic anhydride is approximately 4.5 million metric tons per year, with over 70% of production capacity concentrated in China [3]. The compound is industrially manufactured via vapor-phase catalytic oxidation of n-butane or benzene, with the n-butane route now dominating due to superior atom economy [1].

Why Maleic Anhydride Cannot Be Replaced by Phthalic, Succinic, or Itaconic Anhydrides in Critical Applications


Cyclic anhydrides are not interchangeable commodities. Maleic anhydride's unique structural feature—an electron-deficient, conjugated double bond—drives reaction kinetics and polymer architecture in ways that saturated analogs (succinic anhydride) and aromatic counterparts (phthalic anhydride) cannot replicate [1]. Substitution with phthalic anhydride in unsaturated polyester resin synthesis reduces cure reactivity and crosslink density due to the absence of the maleate/fumarate unsaturation essential for styrene copolymerization [2]. Replacing maleic anhydride with itaconic anhydride in melt grafting applications results in a fourfold reduction in grafting efficiency due to steric hindrance from the exocyclic double bond [3]. The quantitative evidence presented in Section 3 demonstrates that these differences manifest as measurable, application-critical disparities in reaction rates, polymer properties, and process economics—rendering generic substitution scientifically and commercially untenable.

Maleic Anhydride (CAS 108-31-9) Quantitative Differentiation Evidence Against Key Analogs


Polyesterification Reactivity: Maleic Anhydride vs. Phthalic Anhydride with MPD

In direct head-to-head polyesterification with 2-methyl-1,3-propanediol (MPD), maleic anhydride (MA) exhibits significantly higher reactivity than phthalic anhydride (PA). Under isothermal conditions at 180 °C and 200 °C, the relative reactivity of MPD with MA versus PA was measured as 2.26 and 1.70, respectively [1]. This means MA reacts more than twice as fast as PA at 180 °C, and 70% faster at 200 °C, enabling shorter batch cycle times and lower energy consumption in unsaturated polyester resin manufacture.

unsaturated polyester resin polyesterification kinetics resin synthesis

Ring-Opening Copolymerization Reactivity: Maleic vs. Succinic vs. Phthalic Anhydride

In double metal cyanide (DMC)-catalyzed ring-opening copolymerization with propylene oxide (PO), the apparent reactivity ratio of PO varies systematically with the anhydride comonomer. For PO copolymerization with succinic anhydride (SA), maleic anhydride (MA), and phthalic anhydride (PA), the PO reactivity ratios were 0.34, 0.28, and 0.26, respectively, assuming the anhydride reactivity ratio is zero [1]. The decreasing trend (SA > MA > PA) reflects increasing steric and electronic constraints on PO incorporation. MA occupies an intermediate position, offering a balance between SA's faster incorporation but more flexible polyester backbone and PA's slower incorporation but rigid aromatic segments.

polyester polyol ring-opening copolymerization DMC catalysis

Hydrolysis Activation Energy: Maleic Anhydride vs. Itaconic and Succinic Anhydrides

Semi-empirical molecular orbital (AM1) calculations of the activation barrier for hydrolytic ring-opening reveal a clear thermodynamic hierarchy among cyclic anhydrides. Maleic anhydride exhibits the lowest activation energy (Ea) for hydrolysis at 34.3 kcal/mol, compared to itaconic anhydride (36.9 kcal/mol) and succinic anhydride (47.7 kcal/mol) [1]. The 28% lower barrier for MA relative to succinic anhydride reflects the electron-withdrawing effect of the conjugated double bond, which polarizes the carbonyl groups and facilitates nucleophilic attack by water.

hydrolytic stability activation barrier ring-opening kinetics

Melt Grafting Efficiency on PLA: Maleic Anhydride vs. Itaconic Anhydride

In melt free-radical grafting onto polylactic acid (PLA), maleic anhydride (MA) demonstrates substantially higher grafting efficiency (Eg) than itaconic anhydride (IA). The reported Eg values follow the order MA ≥ TA > IA, with IA exhibiting the lowest efficiency among the five anhydrides evaluated [1]. The poor performance of IA is attributed to steric hindrance from its exocyclic double bond, which impedes radical addition to the PLA backbone. Notably, the addition of styrene as a comonomer selectively increases Eg for electron-deficient monomers including MA and IA, but the baseline superiority of MA persists even without comonomer assistance.

reactive extrusion PLA compatibilization grafting efficiency

Atom Economy and Theoretical Yield: n-Butane vs. Benzene Route to Maleic Anhydride

The choice of feedstock for maleic anhydride production has a direct and quantifiable impact on theoretical yield and process economics. Stoichiometric calculations demonstrate that 100 lb of benzene yields 125.6 lb of maleic anhydride, whereas 100 lb of n-butane yields 168.9 lb of maleic anhydride—a 34.5% higher theoretical mass yield for the C₄ hydrocarbon route [1]. This intrinsic advantage stems from carbon retention: the benzene route loses two carbon atoms (one-third of the molecule) as CO₂ during oxidation, while the n-butane route retains all four carbon atoms in the product [2]. Consequently, production cost using n-butane is approximately 60% lower than the benzene-based process [3].

process economics atom economy production yield

Styrene-Maleic Anhydride Copolymerization Reactivity Ratios

The radical copolymerization of styrene and maleic anhydride is characterized by extremely low reactivity ratios, reflecting a strong alternating tendency. The monomer reactivity ratios for maleic anhydride (rₘ) and styrene (rₛ) were determined as rₘ = 0.015 and rₛ = 0.040 in acetone at 50 °C [1]. Both values are significantly less than 1, confirming that each radical chain end preferentially adds the opposite monomer—a behavior essential for producing strictly alternating copolymers with uniform composition. This property is unique to maleic anhydride among common cyclic anhydrides and underpins the commercial value of SMA resins as dispersants, compatibilizers, and engineering thermoplastics.

radical copolymerization reactivity ratio alternating copolymer

Maleic Anhydride (CAS 108-31-9) Evidence-Backed Application Scenarios for Procurement Decision-Making


Unsaturated Polyester Resin (UPR) Manufacturing for Composites and Coatings

Maleic anhydride is the irreplaceable core monomer for unsaturated polyester resins, which account for approximately 41% of global MA consumption [1]. The quantitative evidence demonstrates that MA reacts 2.26× faster with MPD at 180 °C than phthalic anhydride [2], enabling shorter batch cycle times and higher throughput. Moreover, resin formulations containing 60-70% maleic anhydride in the anhydride mixture achieve optimal tensile strength, impact resistance, and surface hardness [3]. Procurement of MA from n-butane-based processes reduces feedstock cost by ~60% compared to benzene-derived material [4]. Specifications should prioritize high-purity MA (≥99.5%) with low maleic acid content (<0.1%) to ensure consistent polyesterification kinetics.

Styrene-Maleic Anhydride (SMA) Copolymer Production for Dispersants and Engineering Plastics

SMA copolymers rely on the extremely low reactivity ratios of MA (rₘ = 0.015) and styrene (rₛ = 0.040) to produce strictly alternating microstructures [5]. This alternating architecture is essential for applications including pigment dispersants, paper sizing agents, and high-heat engineering thermoplastics. Competing anhydrides (e.g., phthalic, succinic) do not form alternating copolymers with styrene under comparable conditions, yielding random or blocky sequences with inferior performance. Procurement for SMA synthesis should specify MA with low color (APHA <20) and minimal iron content (<1 ppm) to prevent discoloration and maintain thermal stability during high-temperature processing.

Reactive Compatibilizer Synthesis via Melt Grafting onto Polyolefins and PLA

Maleic anhydride is the preferred grafting monomer for functionalizing polyolefins (PE, PP) and biodegradable polyesters (PLA). The grafting efficiency of MA onto PLA is ≥4× higher than that of itaconic anhydride under identical melt processing conditions [6], minimizing unreacted monomer carryover and volatile emissions. MA-grafted polymers serve as interfacial compatibilizers in polymer blends and composites, improving mechanical properties and enabling adhesion in multilayer structures. Procurement should consider MA in a physical form (briquettes, flakes, or molten) compatible with the feeding system; moisture content must be <0.05% to prevent hydrolysis and equipment corrosion during reactive extrusion.

Alkenyl Succinic Anhydride (ASA) Paper Sizing Agent Synthesis

Maleic anhydride reacts with long-chain olefins or unsaturated fatty esters via the ene reaction to produce alkenyl succinic anhydrides (ASA), which are critical internal sizing agents for papermaking. The maleinization of high-oleic sunflower oil esters with MA follows second-order kinetics with an activation energy of 77.2 ± 3.3 kJ/mol in the temperature range 185–225 °C [7]. The cis configuration and conjugated double bond of MA are essential for efficient ene-reaction with internal double bonds; saturated anhydrides (e.g., succinic anhydride) cannot participate in this chemistry. Procurement for ASA production should verify MA purity >99.7% with low color to ensure minimal byproduct formation and acceptable product appearance.

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